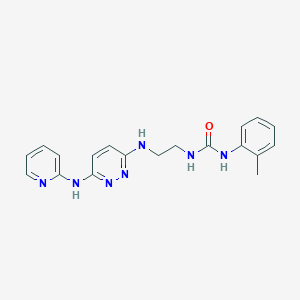

1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c1-14-6-2-3-7-15(14)23-19(27)22-13-12-21-17-9-10-18(26-25-17)24-16-8-4-5-11-20-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRGTHAQWOKQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate through a series of reactions, including nitration, reduction, and cyclization.

Coupling with Pyridinyl Group: The pyridazinyl intermediate is then coupled with a pyridinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a pyridazinyl moiety with an o-tolyl urea group. The synthesis typically involves multi-step organic reactions, starting from pyridazine derivatives and employing various coupling reactions to form the final product. The reaction conditions often include solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide to facilitate the formation of the amide bond .

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine and pyridine compounds have shown promising anticancer properties. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antiproliferative Agents

In a study focused on antiproliferative agents, derivatives similar to this compound exhibited significant cytotoxic activity against cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess substantial antibacterial effects, which could be leveraged in developing new antibiotics .

Case Study: Antimicrobial Efficacy

A recent study highlighted the effectiveness of new pyridine derivatives against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in treating infections caused by resistant bacterial strains .

Applications in Material Science

Beyond biological applications, this compound can serve as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to act as a ligand in coordination chemistry, potentially leading to the development of new materials with tailored properties for industrial applications .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells | Significant cytotoxicity observed in multiple cancer lines |

| Antimicrobial Properties | Effective against bacterial strains | Good efficacy against Staphylococcus aureus and E. coli |

| Material Science | Building block for advanced materials | Potential use as a ligand in coordination chemistry |

Mechanism of Action

The mechanism of action of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS: 1105208-16-9)

- Molecular Formula : C₁₈H₁₆FN₅O₂

- Molecular Weight : 353.3 g/mol

- Key Differences: Replaces the o-tolyl group with a 3-fluorophenyl ring, reducing steric bulk but increasing electronegativity. Features a pyridin-3-yl group instead of pyridin-2-yl, altering hydrogen-bonding geometry. Contains a pyridazinone (6-oxo) core, which may enhance solubility compared to the parent compound’s pyridazine .

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea (CAS: 1021249-08-0)

- Molecular Formula : C₂₀H₂₃N₇O₃

- Molecular Weight : 409.4 g/mol

- Key Differences: Substitutes o-tolyl with 3,4-dimethoxyphenyl, introducing two electron-donating methoxy groups.

Analogs with Heterocyclic Modifications

1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

- Substitutes o-tolyl with thiophen-2-yl, introducing sulfur-mediated hydrophobic interactions. The ether linkage (C-O-C) may reduce conformational flexibility compared to the ethylenediamine linker in the parent compound .

1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS: 1797172-55-4)

- Molecular Formula : C₁₆H₂₆N₆O₂

- Molecular Weight : 358.4 g/mol

- Uses a 6-methylpyridazine core, which may reduce metabolic instability compared to the parent compound’s unsubstituted pyridazine. The methoxyethyl side chain could improve aqueous solubility .

Comparative Data Table

Implications of Structural Variations

- Aryl Group Modifications: Electron-withdrawing groups (e.g., fluorine in ) may enhance metabolic stability but reduce lipophilicity.

- Heterocyclic Core Changes: Pyridazinone (6-oxo) in could improve solubility but reduce aromatic stacking interactions.

Linker and Side Chain Adjustments :

- Piperidine and methoxyethyl groups () may enhance solubility and bioavailability compared to ethylenediamine linkers.

Biological Activity

1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea, a compound with the molecular formula C21H25N7O4 and a molecular weight of approximately 439.476 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyridazine ring, which is known for its pharmacological properties. The presence of the pyridin-2-ylamino group is significant as it may contribute to the compound's interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance:

- Kinase Inhibition : Compounds derived from pyridazine have been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation. The inhibition of kinases such as GSK-3β and CDK-2 has been documented in related studies, suggesting that this compound may exhibit similar activities .

Anticancer Activity

Several studies have evaluated the anticancer potential of urea derivatives. For example, a related compound demonstrated significant antiproliferative effects against U937 cells with an IC50 value lower than that of standard chemotherapeutics like etoposide . Although specific data on this compound is limited, its structural analogs have shown promise in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Notably, derivatives have exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) reported in the nanomolar range . This suggests that this compound could possess comparable antimicrobial efficacy.

Case Study 1: Inhibition of GSK-3β

In a study evaluating various urea derivatives, one compound was found to reduce GSK-3β activity by over 57% at a concentration of 1 μM. This points towards the potential for this compound to act as a GSK-3β inhibitor, which is relevant for conditions like cancer and neurodegenerative diseases .

Case Study 2: Antiproliferative Effects

Another investigation into structurally similar compounds revealed significant antiproliferative activity on various cancer cell lines. The SAR (structure–activity relationship) analysis indicated that modifications to the urea moiety could enhance potency, suggesting avenues for optimizing this compound for increased efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.